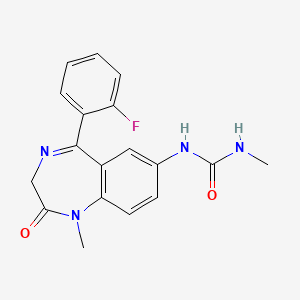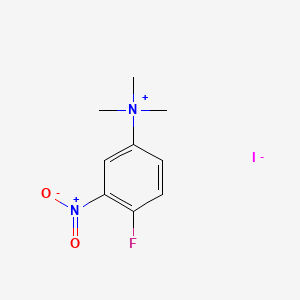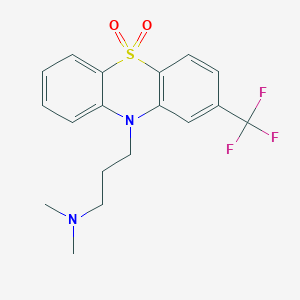
Triflupromazine Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triflupromazine Sulfone is a derivative of Triflupromazine, which is an antipsychotic medication belonging to the phenothiazine class. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a sulfone group, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triflupromazine Sulfone typically involves the oxidation of Triflupromazine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as niobium carbide. This reaction efficiently converts Triflupromazine to its sulfone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents and catalysts. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triflupromazine Sulfone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of niobium carbide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Triflupromazine Sulfone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of polymers and other industrial materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Triflupromazine Sulfone involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, inhibiting the activity of dopamine D1 and D2 receptors. This action is responsible for its antipsychotic effects. Additionally, it can block muscarinic acetylcholine receptors and serotonin receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A low-potency antipsychotic with a different side effect profile.
Thioridazine: Known for its sedative effects and used in the treatment of schizophrenia.
Uniqueness
Triflupromazine Sulfone is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C18H19F3N2O2S |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H19F3N2O2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)26(24,25)17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Clé InChI |
IQPWLKFDSUDGJK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


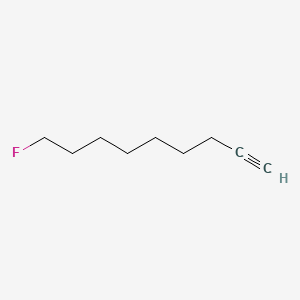
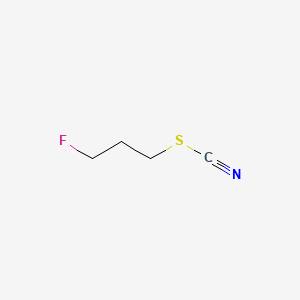
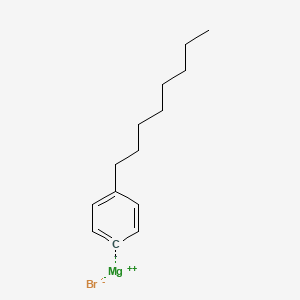
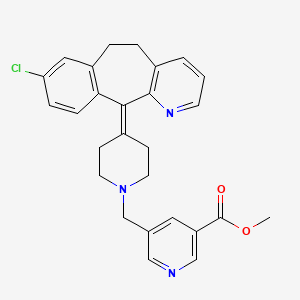


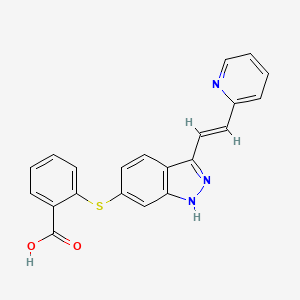
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
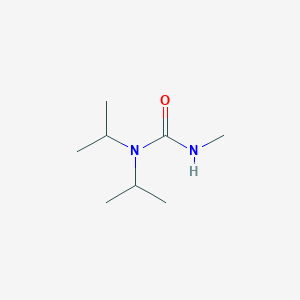
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)

